molecular formula C13H17N B3045515 1-Benzyl-3-ethenylpyrrolidine CAS No. 109105-82-0

1-Benzyl-3-ethenylpyrrolidine

Cat. No.: B3045515
CAS No.: 109105-82-0
M. Wt: 187.28 g/mol
InChI Key: LVJPFRNNFSOBIF-UHFFFAOYSA-N
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Description

1-Benzyl-3-ethenylpyrrolidine is an organic compound belonging to the class of pyrrolidines It is characterized by a benzyl group attached to the nitrogen atom and an ethenyl group attached to the third carbon of the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-3-ethenylpyrrolidine can be synthesized through several methods. One common approach involves the alkylation of 1-benzylpyrrolidine with an appropriate ethenylating agent under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the nitrogen atom, facilitating the nucleophilic attack on the ethenylating agent .

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-ethenylpyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: m-CPBA, OsO4

    Reduction: Pd/C, H2 gas

    Substitution: Nitric acid, halogens

Major Products Formed:

    Oxidation: Epoxides, diols

    Reduction: Saturated derivatives

    Substitution: Nitrated or halogenated benzyl derivatives

Properties

IUPAC Name

1-benzyl-3-ethenylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N/c1-2-12-8-9-14(10-12)11-13-6-4-3-5-7-13/h2-7,12H,1,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVJPFRNNFSOBIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CCN(C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00547248
Record name 1-Benzyl-3-ethenylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00547248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109105-82-0
Record name 1-Benzyl-3-ethenylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00547248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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